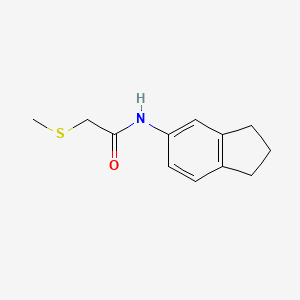
N-(2,3-dihydro-1H-inden-5-yl)-2-methylsulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1H-inden-5-yl)-2-methylsulfanylacetamide, also known as L-703,606, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. It is a potent and selective antagonist of the chemokine receptor CXCR3, which plays a crucial role in inflammation and immune response.
Wirkmechanismus
N-(2,3-dihydro-1H-inden-5-yl)-2-methylsulfanylacetamide acts as a selective antagonist of the CXCR3 receptor, which is expressed on various immune cells, including T cells, B cells, and natural killer cells. CXCR3 plays a crucial role in immune response and inflammation by regulating the migration and activation of immune cells. By blocking the CXCR3 receptor, this compound inhibits the recruitment and activation of immune cells, leading to reduced inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of immune cell migration and activation, reduced inflammation, and prevention of tumor growth. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. Moreover, it has been proposed as a potential therapeutic agent for the treatment of COPD, as it can reduce airway inflammation and improve lung function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dihydro-1H-inden-5-yl)-2-methylsulfanylacetamide has several advantages for lab experiments, including its potent and selective activity against the CXCR3 receptor, its ability to inhibit immune cell migration and activation, and its potential therapeutic applications in various diseases. However, its limitations include the need for optimization of the synthesis method for large-scale production, the lack of clinical data on its safety and efficacy, and the potential for off-target effects.
Zukünftige Richtungen
N-(2,3-dihydro-1H-inden-5-yl)-2-methylsulfanylacetamide has several potential future directions, including its further optimization for large-scale production, its evaluation in clinical trials for various diseases, and its combination with other therapeutic agents for synergistic effects. Moreover, its potential applications in other diseases, such as neuroinflammatory disorders and infectious diseases, should be explored. Additionally, its mechanism of action and its effects on immune cells should be further investigated to better understand its therapeutic potential.
Synthesemethoden
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-2-methylsulfanylacetamide involves several steps, including the preparation of the starting materials and the final product. The detailed synthesis route has been described in various research articles, and it involves the use of various reagents and catalysts. The purity and yield of the final product depend on the reaction conditions, and optimization is required for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1H-inden-5-yl)-2-methylsulfanylacetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. It has been shown to inhibit the migration and activation of immune cells, reduce inflammation, and prevent tumor growth in preclinical models. Moreover, it has been proposed as a potential therapeutic agent for the treatment of chronic obstructive pulmonary disease (COPD), a progressive lung disease characterized by chronic inflammation and airflow limitation.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-methylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c1-15-8-12(14)13-11-6-5-9-3-2-4-10(9)7-11/h5-7H,2-4,8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWYACLMDDKGEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)NC1=CC2=C(CCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B7636937.png)
![2-[3-[(1-Methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]-5-pyridin-2-yl-1,3,4-thiadiazole](/img/structure/B7636949.png)
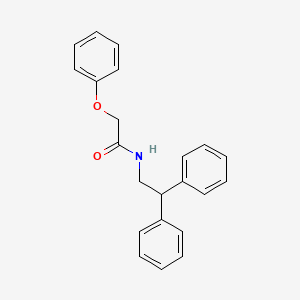

![3-[(1,3-Diphenylpyrazol-4-yl)methyl-methylamino]propanenitrile](/img/structure/B7636966.png)
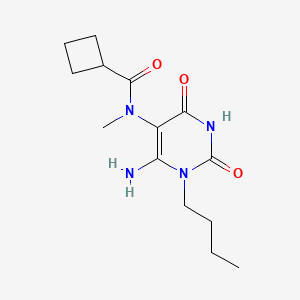
![[2-[2-(4-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] pyridine-2-carboxylate](/img/structure/B7636974.png)
![N-(2-methoxy-5-methylphenyl)-2-[[5-(propylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7636981.png)
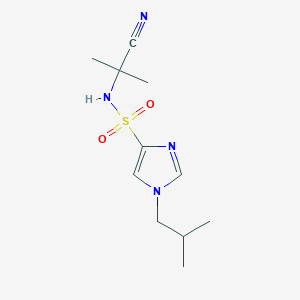
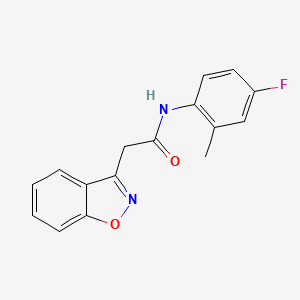
![1-(5-methylfuran-2-yl)-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine](/img/structure/B7637003.png)
![N,4-dimethyl-2-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7637009.png)

![N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]cyclobutanecarboxamide](/img/structure/B7637035.png)